2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline
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Overview
Description
2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of thiazole, triazole, and quinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline typically involves the formation of the thiazole and triazole rings followed by their fusion with the quinoline moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with a suitable aldehyde or ketone can form the thiazole ring, which is then fused with a triazole ring through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often use catalysts and specific reaction conditions to ensure efficient production. The use of microwave irradiation and polyphosphoric acid (PPA) has been reported to enhance the reaction rates and yields in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, which are crucial for cell signaling and proliferation. The compound’s structure allows it to bind to these enzymes’ active sites, thereby blocking their activity and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2-aminothiazole, which exhibit similar biological activities.
Triazole Derivatives: Compounds like 1,2,4-triazole, known for their antifungal and antimicrobial properties.
Quinoline Derivatives: Compounds such as quinine and chloroquine, which are well-known for their antimalarial activity.
Uniqueness
2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline is unique due to its combined structural features of thiazole, triazole, and quinoline, which confer a broad spectrum of biological activities. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
6-methyl-5-quinolin-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c1-9-13(19-14-15-8-16-18(9)14)12-7-6-10-4-2-3-5-11(10)17-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWFBVXJABUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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